2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(thiophen-2-yl)methyl]acetamide
Description
This compound belongs to the imidazo[2,1-b][1,3]thiazole class, a scaffold known for diverse pharmacological activities, including anticancer and anti-inflammatory properties . Its structure comprises a 4-methoxyphenyl-substituted imidazo[2,1-b]thiazole core linked via an acetamide group to a thiophen-2-ylmethyl moiety. The 4-methoxy group enhances solubility and electronic effects, while the thiophene ring may contribute to π-π stacking interactions in biological targets .
For example, 2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid (precursor) is synthesized via cyclization of 4-methoxyphenacyl bromide with thiadiazol-2-ylamine, followed by hydrolysis . Subsequent coupling with (thiophen-2-yl)methylamine would yield the target acetamide.
Characterization: Key spectral data (e.g., ¹H-NMR, ¹³C-NMR) for structurally similar compounds reveal distinct signals for the imidazo[2,1-b]thiazole core (δ 8.57 ppm for imidazole H), 4-methoxyphenyl (δ 7.83–7.09 ppm), and thiophene protons (δ ~7.0–7.5 ppm) .
Properties
IUPAC Name |
2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c1-24-15-6-4-13(5-7-15)17-11-22-14(12-26-19(22)21-17)9-18(23)20-10-16-3-2-8-25-16/h2-8,11-12H,9-10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWQAKHCWWQSJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(thiophen-2-yl)methyl]acetamide involves multiple steps, starting with the preparation of intermediate compounds. The azepane ring can be synthesized through the reaction of 1,6-diaminohexane with a suitable carbonyl compound under acidic conditions. The oxadiazole ring is typically formed by the cyclization of a hydrazide with a nitrile oxide. The final step involves the coupling of the azepane and oxadiazole intermediates with a benzenesulfonamide derivative under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Chemical Reactions Involving the Compound
The synthesis and reactions of this compound primarily involve multi-step organic reactions that include:
- Formation of the Imidazo[2,1-b] thiazole Core : This is typically achieved through cyclization reactions involving thiazole and imidazole derivatives.
- Substitution Reactions : The introduction of the methoxyphenyl group can occur via electrophilic aromatic substitution or nucleophilic substitution methods.
- Acetamide Formation : The acetamide group is generally incorporated through acylation of amine derivatives.
Reaction Mechanisms
The mechanisms involved in these reactions can be categorized into:
- Nucleophilic Substitution : Where the thiophen-2-ylmethyl group acts as a nucleophile attacking an electrophilic carbon in the imidazo[2,1-b] thiazole structure.
- Electrophilic Aromatic Substitution : For introducing the methoxy group on the aromatic ring, where the aromatic system is activated towards electrophiles.
Biological Activity and Research Findings
Research has indicated that compounds with similar structures exhibit significant biological activities:
- Anticancer Activity : Studies suggest that imidazo[2,1-b] thiazole derivatives have potent anticancer properties. For instance, derivatives with methoxy groups have shown promising results against various cancer cell lines such as HEPG2 and MCF-7 with IC50 values indicating effective cytotoxicity .
Data Table of Biological Activities
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in pharmacology:
- Anticancer Properties : Studies have shown that derivatives of imidazo[2,1-b][1,3]thiazole compounds can inhibit the proliferation of cancer cells. The specific mechanism often involves the induction of apoptosis in various cancer cell lines, suggesting potential use in cancer therapy .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against several pathogens. Its thiazole ring is known to enhance the activity against bacteria and fungi, which could lead to the development of new antimicrobial agents .
- Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in diseases characterized by chronic inflammation .
Case Studies and Research Findings
A number of studies have documented the applications of this compound in various contexts:
- Cancer Research : A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound inhibited tumor growth in xenograft models .
- Infection Control : Research highlighted its effectiveness against resistant strains of bacteria, indicating its potential as a novel antibiotic .
Mechanism of Action
The mechanism of action of 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(thiophen-2-yl)methyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The azepane and oxadiazole rings may also contribute to the compound’s bioactivity by enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
The following table summarizes critical data for the target compound and its analogues:
Key Findings:
Structural Modifications and Bioactivity :
- The target compound ’s thiophen-2-ylmethyl group distinguishes it from analogues like 5h (chloropyridinyl) and 5l (piperazinyl-pyridinyl). The latter exhibits potent cytotoxicity (IC₅₀ = 1.4 µM) against MDA-MB-231 breast cancer cells, attributed to enhanced VEGFR2 inhibition (5.72% at 20 µM) .
- Replacement of the thiophene with a 4-chlorophenylmethyl group (as in L708-1212 ) may alter lipophilicity and target binding, though biological data are lacking .
Synthetic Yields :
- Yields for imidazo[2,1-b]thiazole derivatives range widely (54–98%), depending on substituents and reaction conditions. For example, 5l was obtained in 72% yield via multi-step synthesis , while spirocyclic derivatives (e.g., 5a ) show lower yields (59.5%) due to steric challenges .
Thermal Stability :
- Melting points correlate with molecular rigidity. Compounds with bulky substituents (e.g., 5l ) exhibit higher melting points (116–118°C), whereas simpler derivatives (e.g., 5h ) melt at lower temperatures (108–110°C) .
Role of the 4-Methoxyphenyl Group: The 4-methoxy moiety improves solubility and electronic effects, as evidenced by the precursor 2c (mp 231–233°C, 62% yield) .
Biological Activity
The compound 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(thiophen-2-yl)methyl]acetamide is part of a class of imidazo[2,1-b][1,3]thiazole derivatives known for their diverse biological activities. These compounds have been studied for their potential applications in pharmacology, particularly in cancer treatment and antimicrobial therapies.
Chemical Structure
The molecular formula of the compound is . The structure includes an imidazo[2,1-b][1,3]thiazole core, which is associated with various biological activities. The presence of substituents like the methoxyphenyl and thiophenyl groups enhances its biological profile.
Antitumor Activity
Imidazo[2,1-b][1,3]thiazole derivatives have shown significant antitumor properties. For instance, studies indicate that related compounds exhibit cytotoxic effects against various cancer cell lines:
- Cytotoxicity : The compound demonstrated potent cytotoxic activity against the NCI-60 cell panel with GI50 values ranging from 1.4 to 4.2 µM .
- Specific Cell Lines : It has been reported to have IC50 values in the submicromolar range against murine leukemia (L1210), human cervix carcinoma (HeLa), and other cancer cell lines .
Antimicrobial Activity
The antibacterial and antifungal properties of imidazo[2,1-b][1,3]thiazole derivatives are noteworthy:
- Antibacterial Effects : The compound exhibited promising activity against various bacterial strains, including resistant strains .
- Antifungal Activity : Preliminary studies suggest potential antifungal properties as well .
Other Biological Activities
Beyond antitumor and antimicrobial effects, these compounds have been investigated for additional biological activities:
- Anti-inflammatory Activity : Some derivatives have shown anti-inflammatory effects, contributing to their therapeutic potential .
- Immunomodulatory Effects : Certain imidazo[2,1-b][1,3]thiazole derivatives have been noted for their ability to modulate immune responses .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[2,1-b][1,3]thiazole derivatives can be influenced by various structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy Group | Enhances cytotoxicity |
| Thiophenyl Substitution | Increases antimicrobial efficacy |
| Planarity of Rings | Correlates with higher antitumor activity |
Case Studies
Several studies exemplify the biological activity of similar compounds:
- Patel et al. (2015) reported that derivatives with a similar scaffold showed IC50 values as low as 0.86 µM against CDK1, indicating strong antitumor potential .
- Research on Thiadiazoles : Compounds derived from thiadiazoles demonstrated significant antiproliferative activities against pancreatic cancer cells resistant to gemcitabine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
